molecular formula C20H18NP B15420836 Ethenamine, N-(triphenylphosphoranylidene)- CAS No. 121198-57-0

Ethenamine, N-(triphenylphosphoranylidene)-

Cat. No.: B15420836
CAS No.: 121198-57-0
M. Wt: 303.3 g/mol
InChI Key: CLQQBIWQYMJWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenamine, N-(triphenylphosphoranylidene)- is a useful research compound. Its molecular formula is C20H18NP and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethenamine, N-(triphenylphosphoranylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenamine, N-(triphenylphosphoranylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethenamine, N-(triphenylphosphoranylidene)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings that highlight its significance in therapeutic applications.

Overview of Ethenamine, N-(triphenylphosphoranylidene)-

Ethenamine derivatives are known for their diverse biological activities, including antitumor and antiviral properties. The specific compound under discussion, N-(triphenylphosphoranylidene)-ethenamine, is characterized by the presence of a phosphoranylidene group, which may influence its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to N-(triphenylphosphoranylidene)-ethenamine exhibit significant antitumor effects. A study reported that derivatives targeting the spliceosome showed cytotoxic activity against various tumor cell lines with IC50 values in the low nanomolar range. This suggests that similar compounds may also possess potent antitumor properties through modulation of pre-mRNA splicing pathways .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (nM)Mechanism of Action
Compound A5Spliceosome modulation
Compound B10Inhibition of protein synthesis
Ethenamine DerivativeTBDTBD

Antiviral Properties

The antiviral potential of nitrogen-containing compounds has been explored in several studies. For instance, a recent investigation highlighted the antiviral effects of nitrogen-containing compounds isolated from Sarcodon imbricatus, which demonstrated significant activity against influenza A virus (IAV) with an IC50 value of 14.9 μmol/L . Although specific data on N-(triphenylphosphoranylidene)-ethenamine is limited, its structural similarities to other active compounds suggest potential antiviral applications.

Case Studies

  • Antitumor Effects : A study focusing on spliceosome modulators found that certain derivatives exhibited selective cytotoxicity in cancer cells. The mechanism was attributed to the disruption of pre-mRNA splicing, leading to cell cycle arrest and apoptosis .
  • Antiviral Activity : In a study examining various nitrogen-containing compounds, one derivative showed promising results in reducing viral replication and inflammatory responses during IAV infection. This highlights the potential for similar compounds to be developed as antiviral agents .

Research Findings

  • Mechanism of Action : The biological activity of ethenamine derivatives may be linked to their ability to interact with cellular machinery involved in RNA processing and protein synthesis. This interaction can lead to altered gene expression profiles in cancer cells, contributing to their cytotoxic effects.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the phosphine and ethenamine moieties can enhance biological activity. For example, changes in substituents on the triphenylphosphine group may significantly impact the compound's efficacy against tumors .

Properties

CAS No.

121198-57-0

Molecular Formula

C20H18NP

Molecular Weight

303.3 g/mol

IUPAC Name

ethenylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C20H18NP/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2

InChI Key

CLQQBIWQYMJWDE-UHFFFAOYSA-N

Canonical SMILES

C=CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.